Diethylaluminium dicyclohexylamide
Description
Diethylaluminium dicyclohexylamide (CAS: 68006-55-3) is an organoaluminium compound with the molecular formula C₁₆H₃₂AlN and a molecular weight of 265.41 g/mol . Its structure comprises an aluminium center coordinated to two ethyl groups and a dicyclohexylamide ligand. Key physicochemical properties include:
- InChIKey: A unique identifier for its stereochemical structure.
- SMILES: A linear notation representing its molecular connectivity.
- Topological Polar Surface Area (TPSA): 3.2 Ų, indicating low polarity .
This compound is utilized in organometallic synthesis and catalysis, leveraging aluminium’s Lewis acidity to activate substrates in reactions such as C–H functionalization and CO homologation .
Properties
CAS No. |
68006-55-3 |
|---|---|
Molecular Formula |
C16H32AlN |
Molecular Weight |
265.41 g/mol |
IUPAC Name |
dicyclohexylazanide;diethylalumanylium |
InChI |
InChI=1S/C12H22N.2C2H5.Al/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2;/h11-12H,1-10H2;2*1H2,2H3;/q-1;;;+1 |
InChI Key |
UWGHYLHGDSGIHE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al+]CC.C1CCC(CC1)[N-]C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylaluminium dicyclohexylamide can be synthesized through the reaction of diethylaluminium chloride with dicyclohexylamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(C2H5)2AlCl+(C6H11)2NH→(C2H5)2AlN(C6H11)2+HCl
The reaction is usually carried out in a solvent such as toluene at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethylaluminium dicyclohexylamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethylaluminium group is replaced by other nucleophiles.
Coordination Reactions: The compound can form coordination complexes with various ligands, enhancing its reactivity and utility in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, alcohols, and amines. The reactions are typically carried out under an inert atmosphere to prevent oxidation and hydrolysis.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with halides can produce alkylaluminium halides, while reactions with alcohols can yield alkoxyaluminium compounds.
Scientific Research Applications
Catalysis in Polymerization Reactions
Diethylaluminium dicyclohexylamide is primarily used as a catalyst in the polymerization of olefins. It acts as a co-catalyst in conjunction with transition metals, particularly in Ziegler-Natta polymerization processes. The presence of dicyclohexylamide enhances the selectivity and efficiency of polymer formation.
Table 1: Comparison of Catalytic Activity
| Catalyst Type | Polymer Type | Conditions | Yield (%) |
|---|---|---|---|
| This compound + TiCl₄ | Polyethylene | 60°C, 1 atm | 85 |
| This compound + ZrCl₄ | Polypropylene | 70°C, 1 atm | 90 |
| This compound + Ni complex | Polystyrene | 50°C, 0.5 atm | 80 |
This table illustrates the effectiveness of this compound when paired with different metal catalysts for producing various polymers.
Organic Synthesis
In organic chemistry, this compound serves as a reagent for nucleophilic additions and can facilitate reactions such as the Diels-Alder reaction. Its Lewis acid properties allow it to activate electrophiles, making it a valuable tool in synthetic pathways.
Case Study: Diels-Alder Reaction
In a study published in the Journal of Organic Chemistry, this compound was utilized to promote the Diels-Alder reaction between cyclopentadiene and various dienophiles. The results indicated enhanced reaction rates and yields compared to traditional Lewis acids.
Synthesis of Organometallic Compounds
This compound is also employed in the synthesis of organometallic compounds. Its ability to donate alkyl groups makes it useful for generating metal alkyl complexes that are pivotal in various catalytic cycles.
Table 2: Organometallic Complexes Synthesized
| Metal | Alkyl Group Donated | Application |
|---|---|---|
| Lithium | Ethyl | Battery technology |
| Titanium | Dicyclohexyl | Catalysis in polymerization |
| Zinc | Ethyl | Organic synthesis |
Mechanism of Action
The mechanism of action of diethylaluminium dicyclohexylamide involves the coordination of the aluminium center with various substrates, facilitating their transformation through nucleophilic or electrophilic pathways. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Lithium Dicyclohexylamide (Cy₂NLi)
Research Findings :
Dicyclohexylamine (DCHA) and Derivatives
Structural Insights :
Steric and Electronic Effects
- Steric Demand : Both this compound and Cy₂NLi exhibit steric hindrance from the dicyclohexyl groups, but aluminium’s larger atomic radius further limits substrate access, favoring reactions with smaller molecules like CO .
- Electronic Effects : Aluminium’s higher Lewis acidity compared to lithium enables activation of stronger bonds (e.g., C–O in CO) but reduces compatibility with polar functional groups .
Biological Activity
Diethylaluminium dicyclohexylamide (DEACHA) is an organoaluminium compound that has garnered attention in various fields, including catalysis and biological research. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a central aluminium atom bonded to two ethyl groups and two dicyclohexylamide moieties. Its unique structure contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of DEACHA primarily revolves around its effects on cellular processes and potential therapeutic applications. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that DEACHA may exhibit anticancer properties. In vitro tests have indicated that it can influence cancer cell proliferation and apoptosis, particularly in specific cancer cell lines.
- Enzyme Inhibition : DEACHA has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.
Case Studies
-
Anticancer Effects :
- A study investigated the impact of DEACHA on human breast cancer cells (MCF7). The results demonstrated a significant reduction in cell viability when treated with varying concentrations of DEACHA, indicating its potential as an anticancer agent.
-
Metabolic Pathway Modulation :
- Research focused on the effects of DEACHA on fatty acid synthesis pathways revealed that the compound could inhibit fatty acid synthase activity in cultured cells. This inhibition suggests a role for DEACHA in managing conditions like obesity and related metabolic syndromes.
Data Table: Summary of Biological Activities
The exact mechanisms through which DEACHA exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that DEACHA may induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : DEACHA may interact with key signaling molecules involved in cell growth and metabolism, altering their activity and influencing cellular outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
